Zeteletinib

Description

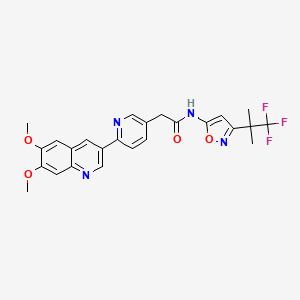

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N4O4/c1-24(2,25(26,27)28)21-11-23(36-32-21)31-22(33)7-14-5-6-17(29-12-14)16-8-15-9-19(34-3)20(35-4)10-18(15)30-13-16/h5-6,8-13H,7H2,1-4H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLQINCWMXQEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216753-97-6 | |

| Record name | Zeteletinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216753976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZETELETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP0P7SHM0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zeteletinib (BOS-172738): A Deep Dive into its Mechanism of Action in RET Fusion-Positive Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Zeteletinib, also known as BOS-172738 and DS-5010, is a next-generation, orally bioavailable, selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] RET fusions are oncogenic drivers in a subset of cancers, most notably in 1-2% of non-small cell lung cancers (NSCLC) and in papillary thyroid carcinomas.[8] These fusions lead to ligand-independent dimerization and constitutive activation of the RET kinase, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[8][17] this compound was designed to offer a highly potent and selective therapeutic option for patients with RET-altered cancers, including those who have developed resistance to other therapies.[8][9] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and processes.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by selectively binding to and inhibiting the kinase activity of both wild-type and mutated RET proteins.[1][2] Like other tyrosine kinase inhibitors (TKIs), this compound competes with adenosine triphosphate (ATP) for binding to the catalytic site of the RET kinase domain.[18] By occupying this site, it prevents the autophosphorylation of the RET protein, a critical step in its activation.[18] This blockade of RET autophosphorylation abrogates the downstream signaling cascades that are constitutively active in RET fusion-positive cancer cells.[8]

Downstream Signaling Inhibition

The constitutive activation of RET fusion proteins leads to the aberrant activation of several key downstream signaling pathways, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.

-

PI3K/AKT/mTOR Pathway: Promotes cell survival, growth, and proliferation.

-

JAK/STAT Pathway: Involved in cell survival and proliferation.

By inhibiting the initial RET kinase activity, this compound effectively dampens the signaling flux through these pathways, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in RET-dependent cancer cells.

Figure 1: Simplified RET Fusion Signaling Pathway and Inhibition by this compound.

Quantitative Data

This compound has demonstrated high potency and selectivity in a range of preclinical assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target | Assay Type | Value | Reference(s) |

| Wild-type RET | Kd | ≤ 1 nM | [5][9] |

| RET (M918T) | Kd | ≤ 1 nM | [5][9] |

| RET (V804L) | Kd | ≤ 1 nM | [5][9] |

| RET (V804M) | Kd | ≤ 1 nM | [5][9] |

| Wild-type RET | IC50 | single-digit nM | [1][2] |

| RET (V804L) Gatekeeper | IC50 | single-digit nM | [1][2] |

| KDR (VEGFR2) | IC50 | > 1000 nM | [1][2] |

| RET and PDGFRα/β | % Inhibition at 193 nM | > 80% | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Dosing Regimen | Outcome | Reference(s) |

| Ba/F3-RET subcutaneous tumor | 10 mg/kg twice daily | Tumor shrinkage | [1] |

| LC2/ad NSCLC xenograft (CCDC6-RET fusion) | 1 mg/kg three times a day | Tumor regression | [1] |

| PDX models (CCDC6-RET, NCOA4-RET, KIF5B-RET) | 30 mg/kg | Potent and durable tumor regression | [9] |

| PDX model (CCDC6-RET with V804M mutation) | 30 mg/kg | Potent and durable tumor regression | [9] |

Table 3: Clinical Efficacy of this compound in the NCT03780517 Phase I Trial

| Patient Population (RET-altered) | Endpoint | Value | Reference(s) |

| RET-fusion positive NSCLC | Objective Response Rate (ORR) | 28% | [8][11][19] |

| Disease Control Rate (DCR) | 59% | [8][11][19] | |

| Median Duration of Response (mDoR) | 10.17 months | [8][11][19] | |

| RET-mutant Medullary Thyroid Cancer (MTC) | Objective Response Rate (ORR) | 30% | [8][11][19] |

| Disease Control Rate (DCR) | 74% | [8][11][19] | |

| Median Duration of Response (mDoR) | 19.15 months | [8][11][19] |

Activity Against Resistance Mutations

A significant challenge in targeted cancer therapy is the emergence of acquired resistance. In the context of RET inhibition, resistance can arise from on-target mutations in the RET kinase domain or through the activation of bypass signaling pathways.[20][21][22][23]

This compound was specifically designed to be active against known resistance mutations that affect first-generation RET inhibitors. It has demonstrated potent activity against the "gatekeeper" mutations V804L and V804M, which can confer resistance to multi-kinase inhibitors.[5][6] Furthermore, preclinical data and early clinical findings suggest that this compound is also active against solvent front mutations, such as G810 alterations, which are a common mechanism of acquired resistance to selective RET inhibitors like selpercatinib and pralsetinib.[8]

Figure 2: this compound's inhibitory activity against wild-type and mutant RET kinases.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. The following are generalized protocols representative of the methodologies typically used for the preclinical evaluation of kinase inhibitors.

Note: These are representative protocols and may not reflect the exact procedures used in the studies cited.

Biochemical Kinase Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Reagents:

-

Purified recombinant RET kinase (wild-type or mutant).

-

Kinase buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA).

-

ATP at a concentration near the Km for the kinase.

-

Substrate (e.g., a synthetic peptide with a tyrosine residue).

-

This compound at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the RET kinase, the substrate, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay (Representative Protocol)

This assay assesses the effect of a compound on the growth of cancer cells.

-

Materials:

-

RET fusion-positive cancer cell line (e.g., a cell line engineered to express a KIF5B-RET fusion).

-

Cell culture medium and supplements.

-

This compound at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (or DMSO for control) and incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the luminescence or fluorescence using a plate reader to determine the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

-

Figure 3: A generalized workflow for the preclinical and early clinical evaluation of a targeted therapy like this compound.

Conclusion

This compound is a highly potent and selective RET kinase inhibitor with a promising preclinical and clinical profile in RET fusion-positive cancers. Its mechanism of action is centered on the direct inhibition of the RET kinase, leading to the suppression of key oncogenic signaling pathways. Notably, its activity against clinically relevant resistance mutations, including gatekeeper and solvent front mutations, positions it as a valuable therapeutic agent, particularly for patients who have progressed on other RET inhibitors. The ongoing clinical development of this compound will further elucidate its role in the treatment landscape of RET-driven malignancies.

References

- 1. This compound (BOS-172738; DS-5010) | RET | 2216753-97-6 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. This compound - Boston Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound adipate by Boston Pharmaceuticals for Medullary Thyroid Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 8. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 12. researchgate.net [researchgate.net]

- 13. retpositive.org [retpositive.org]

- 14. mdpi.com [mdpi.com]

- 15. The Treatment Status of Patients in NSCLC With RET Fusion Under the Prelude of Selective RET-TKI Application in China: … [ouci.dntb.gov.ua]

- 16. login.medscape.com [login.medscape.com]

- 17. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 18. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]

- 23. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]

Zeteletinib's Interruption of RET Signaling: A Technical Guide to Downstream Pathway Modulation

For Immediate Release

A Deep Dive into the Mechanism of Zeteletinib, a Potent and Selective RET Inhibitor

This technical guide provides an in-depth analysis of this compound (formerly BOS-172738), a next-generation, orally available, selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's impact on the downstream signaling pathways crucial for the proliferation of RET-altered cancers.

Introduction to RET Kinase and this compound

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell growth, differentiation, and survival. Uncontrolled activation of RET, through mutations or fusions with other genes, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This constitutive activation leads to the persistent stimulation of downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/AKT) pathways, promoting tumorigenesis.

This compound is a highly potent and selective inhibitor designed to target both wild-type and mutated forms of the RET kinase. Preclinical data have demonstrated its nanomolar potency and significant selectivity, offering a promising therapeutic option for patients with RET-driven malignancies.

Potency and Selectivity of this compound

This compound has shown exceptional potency against various forms of the RET kinase. In biochemical assays, it exhibits strong inhibitory activity against wild-type RET, the common M918T mutation, and the V804L/M gatekeeper mutations, which confer resistance to some other tyrosine kinase inhibitors.

| Target | Dissociation Constant (Kd) |

| Wild-Type RET | ≤ 1 nM |

| RET (M918T) | ≤ 1 nM |

| RET (V804L/M) | ≤ 1 nM |

Furthermore, this compound demonstrates a high degree of selectivity for RET over other kinases, which is critical for minimizing off-target toxicities. Notably, it is over 300-fold more selective for RET than for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a common target of multi-kinase inhibitors that is associated with side effects such as hypertension. In broader kinase profiling, this compound at a concentration of 193 nM inhibited both RET and Platelet-Derived Growth Factor Receptor (PDGFR) alpha/beta by more than 80%.

Impact on Downstream Signaling Pathways

Constitutive activation of RET triggers a cascade of intracellular signaling events that are critical for cancer cell survival and proliferation. This compound, by directly inhibiting the kinase activity of RET, effectively blocks these downstream pathways.

The MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon RET activation, adaptor proteins like Grb2 are recruited, leading to the activation of RAS, which in turn activates RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression. This compound's inhibition of RET phosphorylation is expected to lead to a dose-dependent decrease in the phosphorylation of MEK and ERK.

The PI3K/AKT Pathway

The PI3K/AKT pathway is another critical downstream effector of RET signaling, playing a key role in cell survival, growth, and metabolism. Activated RET recruits and activates PI3K, which in turn phosphorylates and activates AKT. Phosphorylated AKT (p-AKT) then modulates the activity of numerous downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and inhibit apoptosis. By blocking RET, this compound is anticipated to cause a significant reduction in the phosphorylation of AKT and its downstream effectors, such as the S6 ribosomal protein.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on RET kinase activity.

Materials:

-

Recombinant human RET kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Specific peptide substrate for RET

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add this compound dilutions, recombinant RET kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the RET kinase activity.

Cell Viability Assay (Resazurin-Based)

This assay assesses the effect of this compound on the viability of cancer cells harboring RET alterations.

Materials:

-

RET-fusion positive cancer cell line (e.g., LC-2/ad, TT)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence of the resorufin product using a plate reader (e.g., excitation 560 nm, emission 590 nm).

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of key proteins in the RET signaling pathways following treatment with this compound.

Materials:

-

RET-fusion positive cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Zeteletinib (DS-5010): A Technical Overview of Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeteletinib (formerly DS-5010, now also known as BOS-172738) is an orally administered, potent, and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Alterations in the RET gene, such as fusions and mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[4][5] this compound was designed to have nanomolar potency against RET while exhibiting high selectivity (>300-fold) against other kinases like VEGFR2, aiming to maximize the therapeutic window and reduce off-target toxicities.[1][2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic data and the underlying experimental methodologies relevant to the oral bioavailability of this compound.

Pharmacokinetic Profile

Publicly available pharmacokinetic data for this compound is primarily derived from a Phase 1 clinical trial (NCT03780517) in patients with advanced solid tumors harboring RET gene alterations.[1][6][7] Preclinical pharmacokinetic data from animal models (e.g., mouse, rat, dog, monkey) are not yet available in the public domain.

Human Pharmacokinetics

The pharmacokinetic profile of this compound in humans is characterized by rapid absorption and a long half-life, which supports once-daily oral dosing.[1][6][8]

| Parameter | Value | Population | Notes |

| Time to Maximum Plasma Concentration (Tmax) | 1 to 4.5 hours (median) | Patients with RET-altered advanced solid tumors | Indicates rapid absorption following oral administration.[1][6][9] |

| Elimination Half-Life (t½) | Approximately 65 hours | Patients with RET-altered advanced solid tumors | Suggests a prolonged duration of action, maximizing target coverage.[1][6][9] |

| Maximum Plasma Concentration (Cmax) | Dose-dependent | Patients with RET-altered advanced solid tumors | Specific values have not been publicly disclosed.[1][6][8] |

| Area Under the Curve (AUC) | Dose-dependent | Patients with RET-altered advanced solid tumors | Specific values have not been publicly disclosed.[1][6][8] |

| Oral Bioavailability | Not publicly available | - | While described as "orally available," the precise percentage of oral bioavailability has not been reported.[2] |

Experimental Protocols

While specific experimental protocols for this compound have not been published, this section outlines a typical methodology for determining the oral bioavailability and pharmacokinetic profile of a small molecule inhibitor in a preclinical setting, based on established practices in the field.

In Vivo Pharmacokinetic Study in Rodents (Example Protocol)

Objective: To determine the pharmacokinetic parameters, including oral bioavailability, of a test compound in mice or rats.

Methodology:

-

Animal Models: Male and female mice (e.g., CD-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are used. Animals are typically fasted overnight before dosing.

-

Dosing:

-

Intravenous (IV) Administration: A cohort of animals receives a single bolus IV injection of the test compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle. This group serves as the reference for determining absolute bioavailability.

-

Oral (PO) Administration: Another cohort receives the test compound orally via gavage (e.g., 10-50 mg/kg) formulated as a solution or suspension.

-

-

Sample Collection: Blood samples are collected from a subset of animals at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the test compound are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

-

Cmax (Maximum observed plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the plasma concentration-time curve) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

-

t½ (Elimination half-life)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Oral Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Signaling Pathway and Experimental Workflow

RET Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the RET receptor tyrosine kinase. Upon activation by its ligands, RET dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. In cancer, RET alterations lead to constitutive, ligand-independent activation of these pathways. This compound blocks this aberrant signaling.

Caption: this compound inhibits the RET signaling pathway.

Experimental Workflow for Oral Bioavailability Assessment

The determination of oral bioavailability is a critical step in preclinical drug development. The workflow involves comparing the systemic exposure of a drug after oral administration to that after intravenous administration.

Caption: Workflow for determining oral bioavailability.

References

- 1. researchgate.net [researchgate.net]

- 2. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound adipate by Boston Pharmaceuticals for Medullary Thyroid Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 5. Daiichi Sankyo Enters Worldwide Licensing Agreement with Boston Pharmaceuticals for a Highly Selective RET Inhibitorfor Solid Tumors - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 6. ascopubs.org [ascopubs.org]

- 7. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structural Basis for Zeteletinib's Potent Inhibition of RET Gatekeeper Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeteletinib (formerly DS-5010, also known as BOS-172738) is a potent and selective, orally active inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2][3] It has demonstrated significant activity against wild-type RET, various RET fusions, and critically, against mutations in the gatekeeper residue, such as V804M and V804L, which confer resistance to many multi-kinase inhibitors.[2][3][4] This technical guide elucidates the structural underpinnings of this compound's efficacy against these challenging mutations, supported by preclinical data. We will delve into the quantitative measures of its potency and selectivity, outline the experimental methodologies used for its characterization, and visualize the relevant biological and experimental frameworks.

Introduction to RET Kinase and Gatekeeper Mutations

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[5][6] Aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[5][7]

The "gatekeeper" residue, located at position V804 in the ATP-binding pocket of the RET kinase domain, is critical for regulating access to a hydrophobic back pocket.[5][8] Mutations of this valine to bulkier residues like methionine (V804M) or leucine (V804L) cause steric hindrance, preventing the binding of many kinase inhibitors and leading to acquired resistance.[5][9][10] While first-generation selective RET inhibitors like selpercatinib and pralsetinib were designed to overcome these mutations, understanding the mechanisms of newer agents like this compound is crucial for the continued development of effective cancer therapies.[5][10]

This compound: Potency and Selectivity Profile

This compound distinguishes itself through its high potency against both wild-type and gatekeeper mutant forms of RET, coupled with remarkable selectivity, which minimizes off-target toxicities often associated with multi-kinase inhibitors.[2][3][11]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies characterizing this compound's inhibitory activity.

Table 1: Biochemical Potency of this compound against RET Kinases [2][4][11]

| Target Kinase | IC50 (nM) | Conditions |

| Wild-Type RET | Single-digit nM | High ATP concentration |

| RET V804L (Gatekeeper Mutant) | Single-digit nM | High ATP concentration |

| KDR (VEGFR2) | >1000 |

Table 2: In Vivo Antitumor Activity of this compound [3][11]

| Xenograft Model | RET Alteration | Dosing Regimen | Outcome |

| Ba/F3 Subcutaneous Tumor | RET Wild-Type | 10 mg/kg BID | Tumor Regression |

| Ba/F3 Subcutaneous Tumor | RET V804L | 10 mg/kg BID | Tumor Regression |

| LC2/ad NSCLC | CCDC6-RET Fusion | 1 mg/kg TID | Tumor Regression |

Structural Basis of Inhibition

While a co-crystal structure of this compound with the RET kinase domain is not yet publicly available, its chemical structure and preclinical data allow for an informed inference of its binding mechanism. This compound's structure shares similarities with Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[9] This contrasts with Type I inhibitors like selpercatinib and pralsetinib, which bind to the active "DFG-in" conformation and employ a unique "wrap-around" binding mode to avoid the gatekeeper residue.[8][12]

The V804M/L mutations typically restrict access to the hydrophobic back pocket that is crucial for the binding of many Type II inhibitors.[9] However, this compound's demonstrated single-digit nanomolar potency against these gatekeeper mutants suggests that its specific chemical structure allows it to bind effectively despite the presence of a bulkier residue at the gatekeeper position.[2][4][11] This may be achieved through a combination of optimized hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket that do not rely on accessing the deepest regions of the back pocket blocked by the V804M/L mutations. This unique binding mode circumvents the primary mechanism of resistance to older multi-kinase inhibitors.

Signaling Pathways and Experimental Workflows

RET Signaling Pathway

Oncogenic RET activation, either through mutation or fusion, leads to the constitutive activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Zeteletinib: A Deep Dive into its Impact on RET-Dependent Cellular Proliferation and Survival

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). Its aberrant activation, through mutations or fusions, leads to the constitutive engagement of downstream signaling pathways that promote unchecked cell proliferation and survival. Zeteletinib (formerly BOS172738), a potent and selective RET inhibitor, has emerged as a promising therapeutic agent targeting these RET-driven malignancies. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on RET-dependent cell proliferation and survival, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is an orally active, selective inhibitor of the RET kinase.[1][2][3] It exerts its therapeutic effect by binding to the ATP-binding pocket of the RET kinase domain, thereby preventing its phosphorylation and subsequent activation.[4] This blockade abrogates the downstream signaling cascades that are crucial for cancer cell growth and survival, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[5][6] this compound has demonstrated potent activity against wild-type RET, various RET fusions, and key resistance mutations, including the V804M/L gatekeeper mutations.[1][3][7]

Impact on RET-Dependent Cell Proliferation

This compound has demonstrated significant anti-proliferative effects in preclinical models of RET-driven cancers. Its potency has been quantified through various in vitro assays, showcasing its ability to inhibit the growth of cancer cells harboring RET alterations at nanomolar concentrations.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | RET Alteration | Assay Type | Proliferation Metric | Value | Reference |

| Ba/F3 | Murine Pro-B | KIF5B-RET | CellTiter-Glo | IC50 | 20-42.4 nM | [8] |

| Various | Various | Wild-type RET | Biochemical Assay | Kd | ≤ 1 nM | [7] |

| Various | Various | RET (M918T) | Biochemical Assay | Kd | ≤ 1 nM | [7] |

| Various | Various | RET (V804L/M) | Biochemical Assay | Kd | ≤ 1 nM | [7] |

| Various | Various | Wild-type RET | Biochemical Assay | IC50 | Single-digit nM | [1][2] |

| Various | Various | RET (V804L) | Biochemical Assay | IC50 | Single-digit nM | [1][2] |

Impact on RET-Dependent Cell Survival and Apoptosis

By inhibiting the pro-survival signals emanating from an activated RET kinase, this compound effectively induces apoptosis in RET-dependent cancer cells. The PI3K/AKT pathway, a key downstream effector of RET, plays a central role in promoting cell survival by inhibiting apoptotic machinery. This compound's blockade of this pathway is a critical component of its anti-cancer activity.

Table 2: Pro-Apoptotic Activity of this compound

| Cell Line | Cancer Type | RET Alteration | Assay Type | Apoptosis Metric | Result | Reference |

| Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

(Quantitative data on specific apoptosis metrics from preclinical studies with this compound are not publicly available in the reviewed literature.)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of this compound on RET-dependent cell proliferation and survival.

Cell Viability and Proliferation Assays (e.g., MTT, MTS, or CellTiter-Glo®)

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of RET-driven cancer cell lines.

Materials:

-

RET-altered cancer cell lines (e.g., Ba/F3 engineered to express a RET fusion, or human cancer cell lines like TT)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

For MTT/MTS assay: Add the respective reagent to each well and incubate for 1-4 hours. The viable cells will convert the tetrazolium salt into a colored formazan product. Solubilize the formazan crystals (if necessary) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[9][10]

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

RET-altered cancer cell lines

-

This compound

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[11]

This assay measures the activity of key executioner caspases (e.g., caspase-3/7), which are activated during apoptosis.

Materials:

-

RET-altered cancer cell lines

-

This compound

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound.

-

Assay: Add the Caspase-Glo® 3/7 reagent to each well, which contains a proluminescent caspase-3/7 substrate. If caspases are active, the substrate is cleaved, and a luminescent signal is produced.

-

Measurement: Incubate the plate at room temperature and then measure the luminescence.

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the phosphorylation status of RET and key downstream signaling proteins.

Materials:

-

RET-altered cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, and total AKT.

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 2-6 hours) to observe changes in signaling. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels will indicate the inhibitory effect of this compound on the RET signaling pathway.

Visualizations

RET Signaling Pathway and Inhibition by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (BOS-172738; DS-5010) | RET | 2216753-97-6 | Invivochem [invivochem.com]

- 3. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Determination of Zeteletinib IC50 using a Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeteletinib (BOS-172738) is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Constitutive activation of RET through mutations or gene fusions is a known driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer.[3][4] this compound has demonstrated efficacy against wild-type RET, gatekeeper mutants (V804M/L), and the common oncogenic mutation M918T.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line using a commercially available cell viability assay.

Principle

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In this context, we will measure the effect of this compound on the viability of cancer cells harboring a RET alteration. A common method to assess cell viability is the use of luminescence-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[5][6][7] A decrease in ATP levels is proportional to the degree of cell death induced by this compound. By treating cells with a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.

Data Presentation

The following table summarizes hypothetical data from a this compound IC50 determination experiment.

| This compound Concentration (nM) | Log Concentration | % Cell Viability (Normalized) |

| 0 (Vehicle Control) | - | 100 |

| 0.1 | -1 | 98 |

| 1 | 0 | 92 |

| 10 | 1 | 55 |

| 100 | 2 | 15 |

| 1000 | 3 | 5 |

| 10000 | 4 | 2 |

Note: This data is for illustrative purposes only. Actual results will vary depending on the cell line, assay conditions, and other experimental factors. The IC50 value is determined by plotting the log of the drug concentration against the normalized percent cell viability and fitting the data to a sigmoidal dose-response curve.

Experimental Protocols

Recommended Cell Line

For determining the IC50 of this compound, a cell line with a known RET gene fusion or mutation is recommended. An example of a suitable cell line is a non-small cell lung cancer (NSCLC) line harboring a KIF5B-RET fusion.[8]

Cell Viability Assay Protocol (using CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and general laboratory practices.[5][9][10]

Materials:

-

This compound (powder or stock solution in DMSO)

-

Appropriate cancer cell line (e.g., KIF5B-RET fusion-positive NSCLC cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well, opaque-walled microplates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Luminometer plate reader

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium).

-

Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10,000 nM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours.

-

-

Cell Viability Measurement (CellTiter-Glo®):

-

Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.[5]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[2]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the background control wells (medium only) from all other readings.

-

Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the log of this compound concentration versus the percentage of cell viability.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound IC50 determination.

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. promega.com [promega.com]

- 3. broadpharm.com [broadpharm.com]

- 4. The RET Oncogene in Non–Small Cell Lung Cancer: Review of the Current Literature and Directions for the Future - Personalized Medicine in Oncology [personalizedmedonc.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ch.promega.com [ch.promega.com]

- 10. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

Application Notes and Protocols: Western Blot Analysis of p-RET after Zeteletinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeteletinib is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Activating mutations and fusions in the RET gene lead to its constitutive phosphorylation and activation, driving the growth of various cancers, including non-small cell lung cancer and thyroid carcinomas.[2][3][4] this compound effectively inhibits RET autophosphorylation, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2][3][5]

Western blotting is a fundamental technique to assess the efficacy of RET inhibitors like this compound by directly measuring the phosphorylation status of RET (p-RET).[6] This document provides detailed protocols for performing Western blot analysis to quantify the reduction in RET phosphorylation in response to this compound treatment.

Key Principles of Phospho-Protein Western Blotting

Detecting phosphorylated proteins requires specific considerations to preserve the labile phosphate groups and ensure accurate quantification. Key considerations include:

-

Sample Preparation: Rapid cell lysis on ice with buffers containing protease and phosphatase inhibitors is critical to prevent dephosphorylation.[6][7][8][9]

-

Blocking: Using Bovine Serum Albumin (BSA) instead of milk is recommended, as milk contains the phosphoprotein casein, which can increase background signal.[6][9][10][11]

-

Antibody Selection: Highly specific antibodies that recognize the phosphorylated form of the target protein are essential.[12]

-

Normalization: To accurately quantify changes in phosphorylation, the phosphorylated protein signal should be normalized to the total protein level.[11][13]

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate a RET-driven cancer cell line (e.g., a cell line with a KIF5B-RET fusion) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.

Protein Extraction

-

Cell Lysis:

-

Place the culture dishes on ice and wash the cells twice with ice-cold PBS.[7][14]

-

Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[7][8]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7][14]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[14]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

-

-

Protein Quantification:

-

Transfer the supernatant to a new, pre-chilled tube.

-

Determine the protein concentration of each sample using a BCA protein assay.[7]

-

Western Blotting

-

Sample Preparation for Gel Electrophoresis:

-

To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.[14]

-

-

Gel Electrophoresis:

-

Load the denatured protein samples into the wells of a 4-12% SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10][11]

-

Incubate the membrane with a primary antibody specific for phospho-RET (e.g., anti-p-RET Tyr1062) diluted in 5% BSA/TBST overnight at 4°C.

-

Wash the membrane three times for 5 minutes each with TBST.[10]

-

Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Stripping and Re-probing for Total RET:

-

To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total RET.

-

Incubate the membrane in a stripping buffer.

-

Wash the membrane thoroughly and re-block with 5% BSA/TBST.

-

Incubate with a primary antibody for total RET, followed by the secondary antibody and detection as described above.

-

Data Presentation

The following tables present hypothetical quantitative data from a Western blot experiment analyzing the effect of a 6-hour this compound treatment on p-RET levels in a RET-fusion positive cell line. Densitometry was performed using ImageJ or similar software.

Table 1: Densitometry Analysis of p-RET and Total RET

| This compound (nM) | p-RET Band Intensity (Arbitrary Units) | Total RET Band Intensity (Arbitrary Units) |

| 0 (Vehicle) | 15,234 | 16,102 |

| 1 | 9,876 | 15,987 |

| 10 | 3,145 | 16,231 |

| 100 | 589 | 15,899 |

Table 2: Normalized p-RET Levels

| This compound (nM) | p-RET / Total RET Ratio | % Inhibition of p-RET (Normalized to Vehicle) |

| 0 (Vehicle) | 0.946 | 0% |

| 1 | 0.618 | 34.7% |

| 10 | 0.194 | 79.5% |

| 100 | 0.037 | 96.1% |

Visualizations

Caption: this compound inhibits RET autophosphorylation and downstream signaling.

Caption: Workflow for Western blot analysis of p-RET.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inventbiotech.com [inventbiotech.com]

- 7. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]

- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 14. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]

Application Notes and Protocols for Establishing a Zeteletinib-Resistant Cell Line Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeteletinib is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2] While this compound shows significant promise, the development of drug resistance is a major clinical challenge.[3][4] Establishing in vitro models of this compound resistance is crucial for understanding the underlying mechanisms and developing novel therapeutic strategies to overcome it.

These application notes provide a detailed protocol for generating and characterizing a this compound-resistant cancer cell line. The described methods are based on established techniques for inducing drug resistance in vitro and can be adapted to various RET-driven cancer cell lines.

Data Presentation

Successful establishment of a this compound-resistant cell line is primarily quantified by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. The resistance index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line. The following table provides an illustrative example of the expected data.

| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |

| Parental Cell Line (e.g., LC-2/ad) | This compound | 10 | 1 |

| This compound-Resistant Line | This compound | 250 | 25 |

Signaling Pathways

This compound targets the RET signaling pathway. Constitutive activation of RET through mutations or fusions leads to the downstream activation of pro-survival and proliferative pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][5]

Caption: Oncogenic RET signaling pathway and the inhibitory action of this compound.

Mechanisms of resistance to this compound can include on-target mutations in the RET kinase domain (e.g., gatekeeper or solvent front mutations) that prevent drug binding, or the activation of bypass signaling pathways (e.g., MET or KRAS amplification) that reactivate downstream effectors.[3][4]

Caption: Mechanisms of acquired resistance to this compound.

Experimental Protocols

The following protocols detail the steps to establish and characterize a this compound-resistant cell line.

Protocol 1: Establishment of a this compound-Resistant Cell Line using Dose Escalation

This is the most common method for generating drug-resistant cell lines.[6][7] It involves continuous exposure of a cancer cell line to gradually increasing concentrations of the drug.

Caption: Workflow for establishing a this compound-resistant cell line.

Materials:

-

RET-driven cancer cell line (e.g., NSCLC, thyroid)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell counting equipment (e.g., hemocytometer or automated counter)

Procedure:

-

Determine the parental IC50:

-

Plate the parental cells in 96-well plates.

-

Treat with a range of this compound concentrations for 72 hours.

-

Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

-

Calculate the IC50 value from the dose-response curve.

-

-

Initiate resistance induction:

-

Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 of the parental line.

-

-

Monitor and passage cells:

-

Monitor the cells for signs of cell death. Initially, a large proportion of cells will die.

-

When the surviving cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the fresh medium.

-

-

Dose escalation:

-

Once the cells are growing steadily at the current this compound concentration, increase the drug concentration by 1.5- to 2-fold.

-

Again, expect an initial period of increased cell death followed by the recovery of a resistant population.

-

-

Repeat and cryopreserve:

-

Continue this cycle of dose escalation for several months.

-

It is crucial to cryopreserve vials of cells at each successful concentration step as a backup.

-

-

Establish the final resistant line:

-

Once the cells can tolerate a this compound concentration that is at least 10-fold higher than the parental IC50, the resistant cell line is considered established.

-

Maintain the resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.

-

Protocol 2: Characterization of the this compound-Resistant Cell Line

1. Confirmation of Resistance:

-

Determine the IC50 of the resistant line: Perform a cell viability assay as described for the parental line, using a higher range of this compound concentrations.

-

Calculate the Resistance Index (RI): RI = IC50 (Resistant Line) / IC50 (Parental Line). A significant increase in the RI confirms resistance.

2. Investigation of Resistance Mechanisms:

-

Molecular Analysis:

-

Sanger sequencing or Next-Generation Sequencing (NGS) of the RET gene: To identify potential on-target mutations in the kinase domain.

-

Western Blotting: To assess the phosphorylation status of RET and downstream signaling proteins (e.g., p-ERK, p-AKT) in the presence and absence of this compound in both parental and resistant lines.

-

Receptor Tyrosine Kinase (RTK) arrays or mass spectrometry-based phosphoproteomics: To identify the activation of bypass signaling pathways.

-

Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To detect amplification of genes like MET or KRAS.

-

-

Functional Assays:

-

Colony formation assay: To assess the long-term proliferative capacity of resistant cells in the presence of this compound.

-

Apoptosis assays (e.g., Annexin V staining, caspase activity): To determine if resistant cells have a decreased apoptotic response to this compound.

-

Troubleshooting

-

Massive cell death upon dose escalation: The concentration increase may be too high. Reduce the fold-increase or allow the cells more time to recover at the current concentration.

-

Loss of resistant phenotype: Ensure the resistant cell line is continuously cultured in the presence of this compound. If cultured in a drug-free medium, resistance may be reversible.

-

No resistance development: Some cell lines may be inherently less prone to developing resistance. Consider trying a different parental cell line or a different resistance induction method (e.g., pulse exposure).

By following these protocols, researchers can successfully establish and characterize this compound-resistant cell line models, providing valuable tools to investigate the mechanisms of drug resistance and to test novel therapeutic strategies.

References

- 1. The RET Oncogene in Non–Small Cell Lung Cancer: Review of the Current Literature and Directions for the Future - Personalized Medicine in Oncology [personalizedmedonc.com]

- 2. Resistance Mutation Profiles Associated with Current Treatments for Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer in the United States: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]

Zeteletinib: Application Notes and Protocols for In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of Zeteletinib (also known as BOS-172738), a potent and selective RET kinase inhibitor, for in vitro kinase assays. Detailed protocols, data presentation, and visual diagrams of relevant signaling pathways are included to facilitate research and development applications.

Introduction to this compound

This compound is an orally bioavailable small molecule that selectively inhibits the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] It has demonstrated potent activity against wild-type RET, various RET fusion proteins, and activating mutations, including the solvent front and gatekeeper mutations that can confer resistance to other kinase inhibitors.[3][4] Dysregulation of the RET signaling pathway is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This compound's high selectivity for RET over other kinases, such as VEGFR2 (KDR), suggests a favorable therapeutic window.[3][5]

Quantitative Data: this compound Kinase Selectivity

This compound has been profiled against extensive kinase panels to determine its selectivity. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: Potency of this compound against RET Kinase Variants

| Target | Activity (Kd) |

| Wild-Type RET | ≤ 1 nM |

| RET (M918T) | ≤ 1 nM |

| RET (V804L) | ≤ 1 nM |

| RET (V804M) | ≤ 1 nM |

Data sourced from a kinase profile against over 450 kinases.[3]

Table 2: Selectivity Profile of this compound

| Kinase | IC50 | % Inhibition (at 193 nM) |

| RET | Single-digit nM | > 80% |

| RET-GKm (V804L) | Single-digit nM | Not Reported |

| PDGFRα | Not Reported | > 80% |

| PDGFRβ | Not Reported | > 80% |

| KDR (VEGFR2) | > 1000 nM | Not Reported |

Data compiled from biochemical assays of 106 kinases.[3][5]

Signaling Pathways

This compound primarily targets the RET signaling pathway, which, upon activation, triggers downstream cascades including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and differentiation.

Caption: RET Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for serial dilution.

Materials:

-

This compound (BOS-172738) powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Based on available data, this compound is soluble in DMSO at 100 mg/mL.[6]

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 500.47 g/mol , dissolve 5.00 mg in 1 mL of DMSO).

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Kinase Assay Protocol (General)

Objective: To determine the in vitro inhibitory activity of this compound against a target kinase (e.g., RET). This protocol is a general guideline and should be optimized for the specific kinase and assay platform (e.g., ADP-Glo™, LanthaScreen™).

Materials:

-

Recombinant human kinase (e.g., RET)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, BSA, DTT)

-

This compound stock solution (prepared as in 4.1)

-

Assay plates (e.g., 96-well or 384-well)

-

Detection reagent (specific to the assay platform)

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Caption: General Workflow for an In Vitro Kinase Assay.

Procedure:

-

Prepare this compound Dilutions:

-

Thaw a single aliquot of the this compound stock solution.

-

Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for IC50 determination.

-

Further dilute these intermediate DMSO stocks into the kinase reaction buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

-

-

Assay Plate Setup:

-

Add the diluted this compound or vehicle control (DMSO in kinase buffer) to the appropriate wells of the assay plate.

-

-

Kinase Reaction:

-

Prepare a master mix containing the recombinant kinase and its substrate in the kinase reaction buffer.

-

Add the kinase/substrate master mix to each well of the assay plate.

-

Pre-incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine the IC50 of ATP-competitive inhibitors.

-

Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at room temperature or 30°C.

-

-

Signal Detection:

-

Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol for the chosen assay platform.

-

Incubate as required for signal development.

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all data points.

-

Normalize the data to the positive control (enzyme with vehicle) and negative control (no enzyme or maximally inhibited).

-

Plot the normalized percent inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

-

Conclusion

This compound is a highly potent and selective inhibitor of RET kinase. The provided protocols and data serve as a valuable resource for researchers investigating the in vitro activity of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data for drug discovery and development programs targeting RET-driven malignancies.

References

- 1. promega.com [promega.com]

- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Zeteletinib Synergy Partners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeteletinib (BOS-172738) is a potent and selective orally bioavailable inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] RET alterations, including fusions and activating point mutations, are oncogenic drivers in various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3] While this compound monotherapy has shown promising anti-tumor activity in clinical trials, the development of resistance and the desire to enhance therapeutic efficacy necessitate the identification of synergistic drug combinations.[1][4][5]

This document provides a comprehensive guide for utilizing CRISPR-Cas9 genetic screening to identify novel synergy partners for this compound. By systematically knocking out genes in a cancer cell line model, researchers can identify genetic perturbations that sensitize cells to this compound treatment, thereby revealing promising targets for combination therapies.[3][6][7]

Principles of CRISPR-Cas9 Screening for Drug Synergy

CRISPR-Cas9 technology enables precise and efficient gene editing, making it a powerful tool for large-scale functional genomic screens.[8][9][10] A pooled CRISPR-Cas9 screen involves the introduction of a library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of Cas9-expressing cells. The representation of each sgRNA in the population is then monitored over time under different conditions.

To identify synergy partners for this compound, a CRISPR-Cas9 knockout screen is performed in the presence of a sub-lethal dose of the drug. Genes whose knockout leads to a significant decrease in cell viability in the presence of this compound, compared to the drug-free control, are considered potential synergy partners. This approach can uncover synthetic lethal interactions, where the combination of a specific gene knockout and this compound treatment is cytotoxic, while neither perturbation alone is significantly lethal.[6][7]

Experimental Protocols

This section details the key experimental procedures for conducting a CRISPR-Cas9 screen to identify this compound synergy partners.

Cell Line Selection and Engineering

-

Cell Line: Select a cancer cell line with a known RET alteration (e.g., a RET-fusion positive NSCLC line like LC-2/ad) that is sensitive to this compound.

-